molecular formula C16H20BNO2 B12923385 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No.: B12923385
M. Wt: 269.1 g/mol
InChI Key: ZMLKBSSRRDPMJE-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrrole ring substituted with a phenyl group and a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane ring makes this compound highly versatile for various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between a halogenated pyrrole derivative and a boronic ester. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base like sodium carbonate. The reaction is performed in a solvent mixture of toluene, dioxane, and water, and is heated to around 70°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl group or the pyrrole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole primarily involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the compound can participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Uniqueness

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole stands out due to its unique combination of a pyrrole ring and a dioxaborolane moiety. This structure imparts distinct chemical reactivity and versatility, making it highly valuable in various synthetic applications. The presence of the boron atom allows for efficient cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-11-10-13(18-14)12-8-6-5-7-9-12/h5-11,18H,1-4H3

InChI Key

ZMLKBSSRRDPMJE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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